molecular formula C17H11NS B8771902 2-Naphthalen-2-yl-benzothiazole CAS No. 56048-51-2

2-Naphthalen-2-yl-benzothiazole

Cat. No.: B8771902
CAS No.: 56048-51-2
M. Wt: 261.3 g/mol
InChI Key: IUQMQRAOHBNYAU-UHFFFAOYSA-N
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Description

2-Naphthalen-2-yl-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzothiazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-yl-benzothiazole typically involves the cyclization of 2-aminothiophenol with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-yl-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Scientific Research Applications

2-Naphthalen-2-yl-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-yl-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-1,3-benzothiazole
  • 2-(Naphthalen-2-yl)-1,3-benzoxazole
  • 2-(Naphthalen-2-yl)-1,3-benzimidazole

Uniqueness

2-Naphthalen-2-yl-benzothiazole is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as OLEDs and as a probe in fluorescence-based assays. Additionally, its biological activities set it apart from other similar compounds, making it a valuable compound for drug discovery and development.

Properties

CAS No.

56048-51-2

Molecular Formula

C17H11NS

Molecular Weight

261.3 g/mol

IUPAC Name

2-naphthalen-2-yl-1,3-benzothiazole

InChI

InChI=1S/C17H11NS/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H

InChI Key

IUQMQRAOHBNYAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.6 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcype
Quantity
0.08000001 mmol
Type
reagent
Reaction Step Three

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